![molecular formula C16H14ClNO3 B488578 3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-08-2](/img/structure/B488578.png)

3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

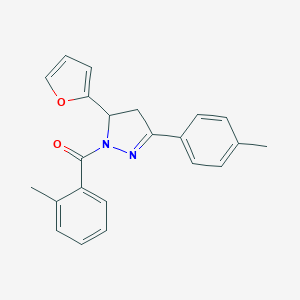

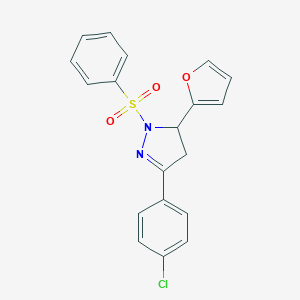

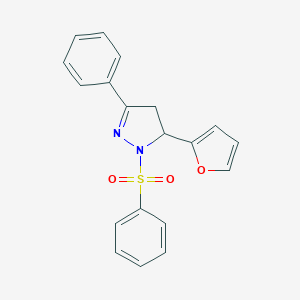

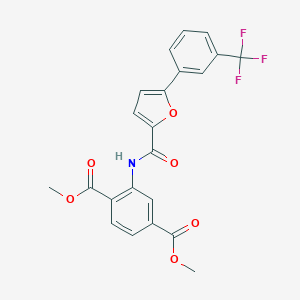

Descripción

This compound is a chemical substance that can be obtained from various suppliers . It has been used in the design of inhibitors for the kinase and proliferation of EBC-1 cells .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a structure-guided approach was used to develop and characterize benzo[d]oxazol-2(3H)-one analogs . Another study reported the synthesis of a related compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, as an insect growth regulator .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques, such as Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and electrospray ionization mass spectrometry (ESI-MS) .Chemical Reactions Analysis

Benzo[d]oxazol-2(3H)-one derivatives have been studied as potent and selective small-molecule inhibitors of chromodomain Y-like (CDYL), a histone methyllysine reader protein .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area have been computed for a related compound .Mecanismo De Acción

Target of Action

The compound, also known as 3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one, has been synthesized and tested for its anticancer activity against a panel of human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) . Therefore, the primary targets of this compound are these cancer cells.

Mode of Action

It is known that the compound interacts with its targets (cancer cells) and induces changes that lead to their death . The compound’s structure, which includes a benzoxazole ring, may play a crucial role in its interaction with its targets .

Result of Action

The compound has demonstrated significant anticancer activity against several human cancer cell lines, showing higher activity than the reference drug . This suggests that the compound’s action results in the death of cancer cells.

Action Environment

The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVVDHOZUQWWFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)

![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)

![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)